![molecular formula C16H21NO4 B046175 4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalene-1,7-diol CAS No. 114662-06-5](/img/structure/B46175.png)
4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalene-1,7-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalene-1,7-diol, commonly known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is a synthetic compound that acts as a competitive antagonist of the β2-adrenergic receptor, which is a G protein-coupled receptor that plays a crucial role in the regulation of cardiovascular, respiratory, and metabolic functions.
Applications De Recherche Scientifique
ICI 118,551 has been extensively used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological conditions. It has been used to investigate the mechanism of action of β2-adrenergic receptor agonists and antagonists, the role of β2-adrenergic receptors in asthma and other respiratory diseases, and the effect of β2-adrenergic receptor blockade on cardiovascular function.
Mécanisme D'action
ICI 118,551 acts as a competitive antagonist of the β2-adrenergic receptor by binding to the receptor and preventing the binding of endogenous ligands such as epinephrine and norepinephrine. This results in a decrease in intracellular cyclic AMP (cAMP) levels and a reduction in downstream signaling pathways that are activated by β2-adrenergic receptor activation.
Effets Biochimiques Et Physiologiques
ICI 118,551 has been shown to have a variety of biochemical and physiological effects, including a reduction in airway smooth muscle relaxation, a decrease in heart rate and cardiac output, and an increase in insulin resistance. It has also been shown to have anti-inflammatory effects in the lungs, which may be beneficial in the treatment of asthma and other respiratory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
ICI 118,551 is a highly selective β2-adrenergic receptor antagonist, which makes it a valuable tool for studying the role of β2-adrenergic receptors in various physiological and pathological conditions. However, its selectivity may also limit its usefulness in certain experimental settings, as it may not accurately reflect the complex interactions between multiple adrenergic receptors in vivo.
Orientations Futures
There are several future directions for research on ICI 118,551, including the development of more selective and potent β2-adrenergic receptor antagonists, the investigation of the role of β2-adrenergic receptors in metabolic disorders such as diabetes and obesity, and the exploration of the potential therapeutic applications of β2-adrenergic receptor antagonists in the treatment of respiratory and cardiovascular diseases. Additionally, the use of ICI 118,551 in combination with other drugs may provide new insights into the complex interactions between adrenergic receptors and other signaling pathways.
Méthodes De Synthèse
ICI 118,551 is synthesized by reacting 4-hydroxy-1-naphthoic acid with 2-amino-2-methyl-1-propanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by recrystallization to obtain the final compound.
Propriétés
Numéro CAS |
114662-06-5 |
|---|---|
Nom du produit |
4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalene-1,7-diol |
Formule moléculaire |
C16H21NO4 |
Poids moléculaire |
291.34 g/mol |
Nom IUPAC |
4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalene-1,7-diol |
InChI |
InChI=1S/C16H21NO4/c1-10(2)17-8-12(19)9-21-16-6-5-15(20)14-7-11(18)3-4-13(14)16/h3-7,10,12,17-20H,8-9H2,1-2H3/t12-/m1/s1 |
Clé InChI |
PFJHUACESAVKDZ-GFCCVEGCSA-N |
SMILES isomérique |
CC(C)NC[C@H](COC1=C2C=CC(=CC2=C(C=C1)O)O)O |
SMILES |
CC(C)NCC(COC1=C2C=CC(=CC2=C(C=C1)O)O)O |
SMILES canonique |
CC(C)NCC(COC1=C2C=CC(=CC2=C(C=C1)O)O)O |
Synonymes |
4,6-DHP 4,6-dihydroxypropranolol 4,6-dihydroxypropranolol, (S)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



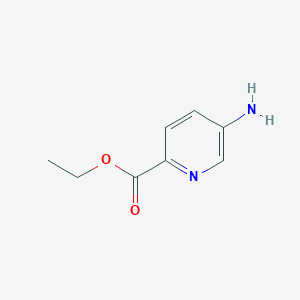
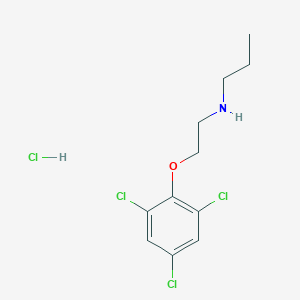
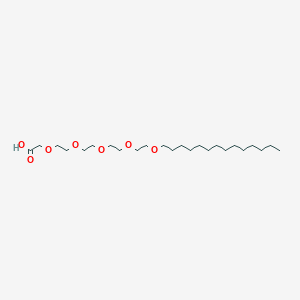
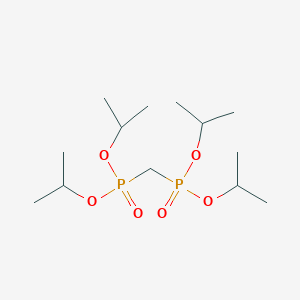
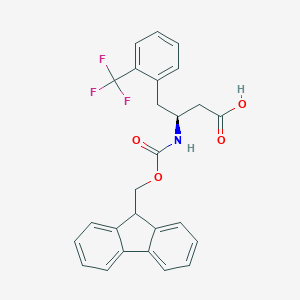
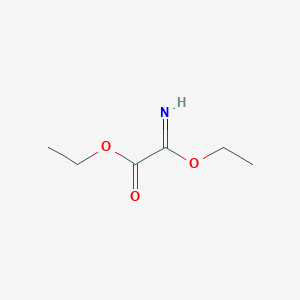
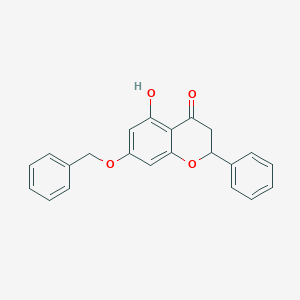
![5-[1-(Methylthio)ethyl]-2-trifluoromethylpyridine](/img/structure/B46107.png)
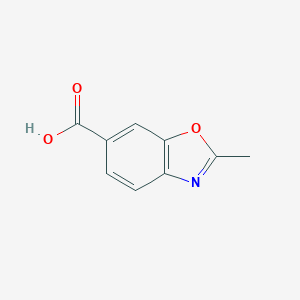
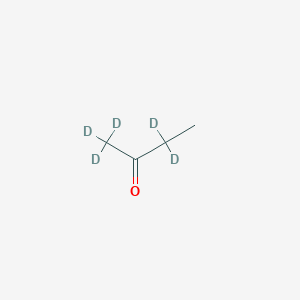
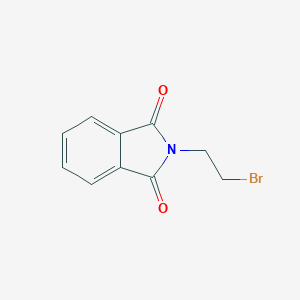
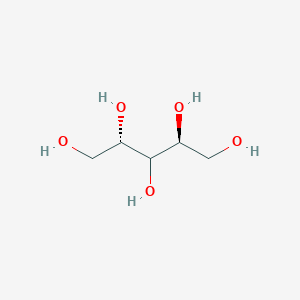
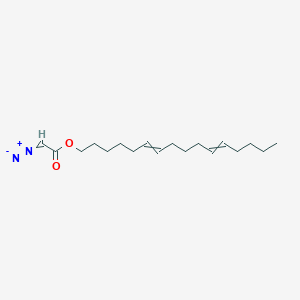
![7-oxo-2,3-dihydro-7H-[1,3]oxazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B46119.png)